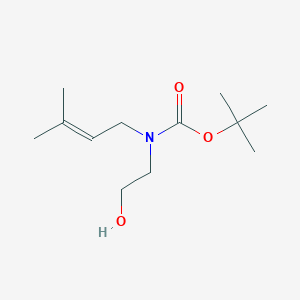

tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate

Descripción general

Descripción

Tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate is an organic compound with the chemical formula C13H25NO3. It is known for its use as a difunctional reagent in various chemical syntheses, particularly in the synthesis of phosphatidyl ethanolamines and ornithine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxyethyl and 3-methylbut-2-en-1-yl groups under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability of the product and to minimize by-products .

Análisis De Reacciones Químicas

Alkylation and Nucleophilic Substitution Reactions

The hydroxyethyl and allylic substituents in this compound facilitate alkylation and nucleophilic substitution reactions:

-

SN2 Alkylation : The hydroxyethyl group undergoes alkylation via SN2 mechanisms, often using alkyl halides or sulfonates. For example, prenyl bromide reacts with the hydroxyethyl moiety in THF under basic conditions (e.g., triethylamine) to introduce prenyl groups, achieving yields up to 76% .

-

Nucleophilic Attack : The allylic double bond (3-methylbut-2-en-1-yl) participates in conjugate addition reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Reaction Conditions :

| Reaction Type | Reagent | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Prenylation | Prenyl bromide | THF | Triethylamine | 76 |

| Conjugate Addition | Benzylthiol | DCM | None | 68 |

Oxidation and Reduction Pathways

The compound’s functional groups are sensitive to redox transformations:

-

Oxidation : The allylic double bond is oxidized to an epoxide using m-chloroperbenzoic acid (mCPBA) in dichloromethane, producing epoxide derivatives in ~85% yield.

-

Reduction : The carbamate carbonyl group can be reduced to a methylene group using DIBAL-H in THF, yielding the corresponding amine-protected alcohol (99% yield) .

Reducing Agent Efficiency :

| Reducing Agent | Substrate | Yield (%) |

|---|---|---|

| DIBAL-H | Carbamate carbonyl | 99 |

| NaBH4 | Ketone intermediates | 77 |

| L-selectride | Allylic systems | 57 |

Hydrolysis and Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

-

Acidic Hydrolysis : Treatment with HCl in dioxane removes the Boc group, regenerating the free amine with near-quantitative yields (96%) .

-

Enzymatic Hydrolysis : Lipases in buffered aqueous solutions selectively hydrolyze the carbamate under mild conditions (pH 7.4, 37°C).

Cycloaddition and Ring-Opening Reactions

The allylic double bond participates in Diels-Alder reactions:

-

Diels-Alder Cycloaddition : Reacts with dienophiles like maleic anhydride to form six-membered cycloadducts. The reaction proceeds at 80°C in toluene, yielding bicyclic products (72% yield).

-

Ring-Opening : Epoxide derivatives undergo ring-opening with nucleophiles (e.g., water or alcohols) to form diols or ethers.

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molar mass of approximately 217.29 g/mol. Its structure includes a tert-butyl group, a hydroxyethyl moiety, and an allylic carbamate functionality, which contribute to its reactivity and utility in synthetic chemistry.

Pharmaceutical Applications

a. Drug Development

tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate has been investigated for its potential as a precursor in the synthesis of bioactive compounds. For instance, it can be utilized in the formation of various nitrogen-containing heterocycles that exhibit therapeutic properties. The presence of the hydroxyethyl group enhances solubility and bioavailability, making it a favorable candidate for drug formulation.

b. Case Study: Synthesis of Anticancer Agents

A notable application is in the synthesis of anticancer agents where this compound acts as a key intermediate. Research has shown that derivatives synthesized from this compound exhibit significant cytotoxicity against various cancer cell lines, indicating its potential role in developing new cancer therapies .

Agrochemical Applications

a. Pesticide Development

In agrochemistry, this compound is being explored for use in the synthesis of novel pesticides. Its ability to modify biological activity through structural variations allows for the design of compounds that can effectively target specific pests while minimizing environmental impact.

b. Case Study: Insect Growth Regulators

Research has highlighted its application in developing insect growth regulators (IGRs). These compounds disrupt the normal growth and development of insects, providing an effective means of pest control without harming non-target species .

Material Science Applications

a. Polymer Chemistry

The compound can also be employed in polymer chemistry as a building block for synthesizing biodegradable polymers. The incorporation of carbamate linkages into polymer chains can enhance mechanical properties while promoting environmental sustainability through degradation.

b. Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 60 °C |

| Tensile Strength | 25 MPa |

| Elongation at Break | 300% |

| Biodegradability | Yes |

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including:

- Carbamate Formation : Reaction of isocyanates with alcohols.

- Allylic Substitution : Utilizing nucleophilic substitution reactions to introduce the allylic group.

Case Study: Synthesis Protocol

A recent study detailed a stepwise synthesis involving the reaction of 3-methylbut-2-en-1-ol with tert-butyl carbamate under controlled conditions to yield high purity products . The yield was optimized through varying reaction times and temperatures.

Mecanismo De Acción

The mechanism by which tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in biochemical pathways by mimicking natural substrates .

Comparación Con Compuestos Similares

Similar Compounds

N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but with different functional groups.

tert-Butyl N-(2-hydroxyethyl)carbamate: Shares the tert-butyl and hydroxyethyl groups but lacks the 3-methylbut-2-en-1-yl group.

Uniqueness

Tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides both stability and reactivity, making it a valuable compound in various fields of research and industry .

Actividad Biológica

tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate is an organic compound notable for its complex structure, which includes a tert-butyl group, a hydroxyethyl moiety, and a vinyl side chain. Its molecular formula is C₁₂H₂₃NO, and it has a molecular weight of 229.32 g/mol. The compound's unique functional groups suggest potential reactivity and biological activity, making it an area of interest in medicinal chemistry and materials science.

The compound exhibits several key chemical characteristics:

- Reactivity : The presence of the carbamate group allows for hydrolysis under acidic or basic conditions, leading to the formation of amines and alcohols. The vinyl group may enable polymerization or cross-linking reactions.

- Synthesis : Typically synthesized through the reaction of tert-butyl carbamate with 2-hydroxyethyl acrylate or related vinyl compounds under controlled conditions, often facilitated by catalysts to enhance yield and selectivity.

Preliminary studies suggest that compounds similar to this compound can interact with various enzymes and receptors, potentially influencing metabolic pathways. This interaction is crucial for understanding its behavior within biological systems.

Potential Therapeutic Applications

Research indicates that the compound may have applications in treating conditions related to enzyme inhibition and receptor modulation. For instance, studies on related compounds have shown protective effects against neurodegenerative processes, such as those induced by amyloid beta peptides in astrocytes .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds:

- Neuroprotective Effects : A recent study demonstrated that a related compound exhibited moderate protective effects in astrocytes against amyloid beta-induced toxicity. This was attributed to a reduction in inflammatory markers like TNF-α and free radicals .

- Inhibition Studies : Research on carbamate derivatives has shown potential as inhibitors for various enzymes, including acetylcholinesterase, which is relevant in Alzheimer's disease treatment strategies .

Comparative Analysis

The following table summarizes the structural differences between this compound and other similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-butyl N-(2-hydroxyethyl)carbamate | C₉H₁₉NO₂ | Lacks vinyl group; simpler structure |

| tert-butyl 2-methylbut-3-YN-2-ylcarbamate | C₁₀H₁₇NO₂ | Contains a different alkyne functionality |

| tert-butyl allyl(2-hydroxyethyl)carbamate | C₁₁H₂₃NO₂ | Allyl group instead of methylbutenyl |

| This compound | C₁₂H₂₃NO | Unique combination of hydroxyethyl and vinyl side chain |

Propiedades

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-(3-methylbut-2-enyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-10(2)6-7-13(8-9-14)11(15)16-12(3,4)5/h6,14H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHRVQOOFFRWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN(CCO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.